molecular formula C18H17BrN2O3S2 B2927124 4-bromo-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzenesulfonamide CAS No. 863512-17-8

4-bromo-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzenesulfonamide

Cat. No.: B2927124
CAS No.: 863512-17-8
M. Wt: 453.37
InChI Key: NPFKDOVKIOLECS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzenesulfonamide is a sulfonamide derivative featuring a brominated benzene ring linked to a thiazole-ethyl moiety. The compound’s structure combines a sulfonamide group (–SO₂NH–) with a thiazole heterocycle, which may enhance its bioactivity due to increased electronic interactions and binding affinity .

Properties

IUPAC Name

4-bromo-N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN2O3S2/c1-24-16-6-2-13(3-7-16)18-21-15(12-25-18)10-11-20-26(22,23)17-8-4-14(19)5-9-17/h2-9,12,20H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPFKDOVKIOLECS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=CS2)CCNS(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-bromo-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a thiazole ring, a methoxyphenyl group, and a sulfonamide moiety, which contribute to its diverse biological properties.

Antimicrobial Activity

Research has shown that compounds containing thiazole rings exhibit significant antimicrobial properties. For instance, derivatives of thiazole have been evaluated for their effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the inhibition of bacterial lipid biosynthesis and disruption of cell wall integrity .

Compound Activity Target
This compoundAntibacterialVarious bacterial strains
Other thiazole derivativesAntifungalFungal species

Anticancer Activity

The anticancer potential of this compound has been explored through in vitro studies. It has shown promising activity against estrogen receptor-positive human breast adenocarcinoma (MCF7) cell lines. The compound's efficacy is attributed to its ability to interfere with cancer cell proliferation and induce apoptosis .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonamide group mimics natural substrates, allowing it to inhibit specific enzymes involved in metabolic pathways.
  • Protein Interaction : The thiazole ring can interact with nucleic acids or proteins, potentially disrupting essential cellular functions.
  • Signal Transduction Modulation : The compound may affect signaling pathways that regulate cell growth and survival .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the methoxyphenyl or thiazole groups can significantly influence the compound's potency and selectivity against various biological targets. For example, electron-withdrawing or electron-donating groups on the phenyl ring have been shown to enhance anticancer activity .

Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of thiazole derivatives, including this compound. The results indicated that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Study 2: Anticancer Screening

Another study focused on the anticancer properties of various thiazole derivatives against MCF7 cell lines. The results demonstrated that compounds structurally similar to this compound showed IC50 values lower than those of established chemotherapeutic agents, suggesting a potent anticancer effect .

Comparison with Similar Compounds

Key Structural Features :

  • Sulfonamide Core : Provides hydrogen-bonding capabilities, critical for interactions with biological targets.
  • Bromine Substituent : Enhances lipophilicity and may influence halogen bonding in molecular recognition .

Synthetic routes for such compounds typically involve nucleophilic substitution or coupling reactions, as seen in the preparation of related sulfonamides via sulfonyl chloride intermediates or cyclization reactions to form thiazole rings .

Structural Analogues with Halogen Variations

A. 4-Chloro-N-(2-(2-(3,4-Dimethoxyphenyl)Thiazol-4-yl)ethyl)Benzenesulfonamide (CAS 863512-30-5)

  • Structural Differences : Chlorine replaces bromine; additional methoxy groups on the phenyl ring.
  • Impact :
    • Electron-Withdrawing Effect : Chlorine’s lower electronegativity compared to bromine may reduce lipophilicity and alter binding kinetics.
    • Enhanced Solubility : Additional methoxy groups could improve aqueous solubility .

B. 4-Bromo-N-(4-Methoxyphenyl)Benzenesulfonamide (CAS 206559-44-6)

  • Structural Differences : Lacks the thiazole-ethyl moiety.
  • Impact :
    • Reduced Complexity : Simpler structure may lower molecular weight (MW = 356.2 vs. ~460 for the title compound) and alter pharmacokinetics.
    • Bioactivity : Antimicrobial activity reported for similar sulfonamides , but absence of thiazole may limit target specificity .
Table 1: Halogenated Sulfonamide Analogues
Compound Name Molecular Formula MW Key Substituents Bioactivity Notes
Title Compound C₁₈H₁₈BrN₃O₃S₂ ~460 Br, Thiazole, –OCH₃ Potential enzyme inhibition
4-Chloro Analogue C₁₉H₁₉ClN₂O₄S₂ 439.0 Cl, Thiazole, 3,4-(OCH₃)₂ Not reported
4-Bromo-N-(4-Methoxyphenyl) Analogue C₁₃H₁₃BrNO₃S 356.2 Br, –OCH₃ Antimicrobial

Thiazole-Containing Analogues

A. Ethyl 2-(4-((2-(4-(3-(4-Trifluoromethylphenyl)Ureido)Phenyl)Thiazol-4-yl)Methyl)Piperazin-1-yl)Acetate (Compound 10d)

  • Structural Differences : Piperazine and urea groups replace the sulfonamide.
  • Impact :
    • Increased Polarity : Urea and piperazine enhance hydrogen-bonding capacity.
    • Molecular Weight : Higher MW (548.2) may affect membrane permeability .

B. 5-Bromo-N-(2-(2-(3,4-Dimethoxyphenyl)-4-Methylthiazol-5-yl)Ethyl)Furan-2-Carboxamide (CAS 893997-14-3)

  • Structural Differences : Furan-carboxamide replaces sulfonamide; additional methyl group on thiazole.
  • Impact :
    • Electron-Deficient Furan : May alter electronic interactions compared to sulfonamide.
    • Steric Effects : Methyl group could influence conformational flexibility .
Table 2: Thiazole-Containing Analogues
Compound Name Molecular Formula MW Key Functional Groups Notes
Title Compound C₁₈H₁₈BrN₃O₃S₂ ~460 Sulfonamide, Thiazole Optimized for target binding
Compound 10d C₂₆H₂₈F₃N₅O₃S 548.2 Urea, Piperazine High polarity
CAS 893997-14-3 C₁₉H₁₈BrN₃O₄S 464.3 Furan-carboxamide, –OCH₃ Steric hindrance

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-bromo-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzenesulfonamide?

  • Methodology : The compound’s synthesis involves modular steps:

  • Thiazole Core Formation : React 4-methoxyphenyl-substituted thiourea with α-bromoketones under Hantzsch thiazole synthesis conditions (e.g., ethanol, reflux) to yield the thiazole ring .
  • Sulfonamide Coupling : React the thiazole-ethylamine intermediate with 4-bromobenzenesulfonyl chloride in a polar aprotic solvent (e.g., DCM) using a base (e.g., triethylamine) for sulfonamide bond formation .
  • Key Considerations : Monitor reaction progress via TLC or HPLC to avoid over-bromination or side reactions.

Q. How can spectroscopic and crystallographic methods characterize this compound?

  • Analytical Workflow :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., methoxy group at δ ~3.8 ppm, thiazole protons at δ 7.2–8.5 ppm) .
  • X-ray Crystallography : Resolve crystal structure to verify sulfonamide conformation and intermolecular interactions (e.g., hydrogen bonding between sulfonyl oxygen and NH groups) .
  • Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]+^+) and fragmentation patterns (e.g., loss of Br^- or thiazole ring cleavage) .

Q. What initial biological assays are suitable for evaluating bioactivity?

  • Screening Strategies :

  • Enzyme Inhibition : Test against serine proteases or carbonic anhydrases, as sulfonamides are known inhibitors. Use fluorometric assays with Z-Gly-Leu-Arg-AMC or similar substrates .
  • Antimicrobial Activity : Perform MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess therapeutic potential .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Approach :

  • Variation of Substituents : Synthesize analogs with altered halogen (Cl, I) or methoxy groups to assess electronic effects on bioactivity .
  • Trifluoromethyl Comparison : Replace bromo with CF3_3 to evaluate lipophilicity and metabolic stability .
  • Data Analysis : Use computational tools (e.g., molecular docking) to correlate substituent positions with target binding (e.g., COX-2 or HSP90) .

Q. How to resolve contradictions in bioactivity data across experimental models?

  • Case Study : If inconsistent inhibition is observed in enzyme vs. cell-based assays:

  • Solubility Check : Measure logP to confirm cellular uptake limitations (e.g., >3 may reduce bioavailability) .
  • Metabolite Analysis : Use LC-MS to identify degradation products or active metabolites .
  • Metal Interactions : Test if divalent cations (e.g., Zn2+^{2+}) in assay buffers interfere with sulfonamide binding .

Q. What strategies optimize solubility without compromising target affinity?

  • Structural Modifications :

  • PEGylation : Introduce polyethylene glycol (PEG) chains via sulfonamide nitrogen to enhance aqueous solubility .
  • Prodrug Design : Convert sulfonamide to a phosphate ester for improved dissolution .
  • Co-Crystallization : Use co-formers (e.g., cyclodextrins) to create stable co-crystals with higher solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.